![molecular formula C11H11N3O2S2 B1519002 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1039819-10-7](/img/structure/B1519002.png)
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
説明
“2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 1039819-10-7 . It has a molecular weight of 281.36 .
Molecular Structure Analysis
The compound’s IUPAC name is “{[4-cyclopropyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” and its InChI Code is "1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16)" .科学的研究の応用
Pharmaceutical Drug Development
This compound, due to the presence of a thiophene ring, is significant in the development of pharmaceutical drugs. Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The specific structure of this compound could be explored for its potential efficacy in treating diseases that require modulation of biological pathways.
Antimicrobial Agents
The triazole and thiophene moieties present in the compound are often associated with antimicrobial properties. Research could focus on synthesizing new derivatives that enhance these properties for use as potent antimicrobial agents against resistant strains of bacteria and fungi .
Anti-Cancer Agents
The structural complexity of this compound makes it a candidate for anti-cancer research. Its ability to interact with various biological targets can be harnessed to develop novel anti-cancer agents, particularly those that target specific pathways involved in cancer cell proliferation .
Agricultural Chemicals
Compounds with thiophene rings have been used in the development of agricultural chemicals, particularly as insecticides and herbicides. The unique structure of this compound could lead to the creation of more effective and environmentally friendly agricultural chemicals .
Material Science
In material science, the compound’s molecular framework could be utilized in the synthesis of organic semiconductors due to the conductive nature of thiophene. This application could revolutionize the production of electronic devices, offering a more sustainable alternative to traditional materials .
Enzyme Inhibition
The triazole component is known for its role in enzyme inhibition. This compound could be studied for its potential to inhibit specific enzymes that are crucial in disease progression, offering a new approach to treat various illnesses .
Analytical Chemistry
Due to its unique chemical structure, this compound can serve as a standard or reagent in analytical procedures, helping to identify or quantify other substances through techniques like chromatography or spectrometry .
Chemical Synthesis
Lastly, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical modifications, making it a valuable tool in synthetic chemistry for creating a diverse array of chemical entities .
Safety and Hazards
特性
IUPAC Name |
2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFQJKADVXZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



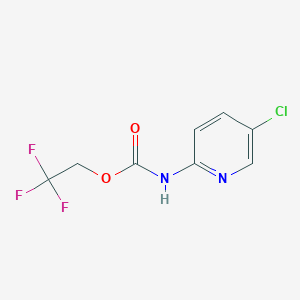
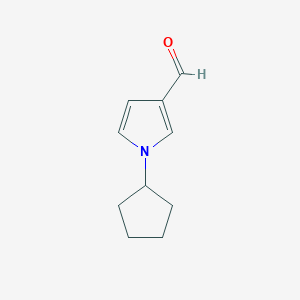


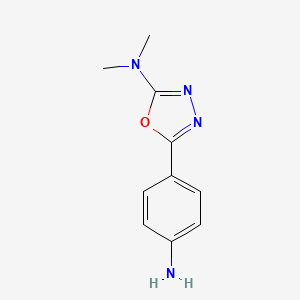

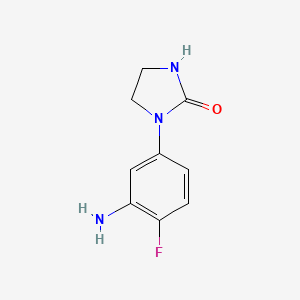
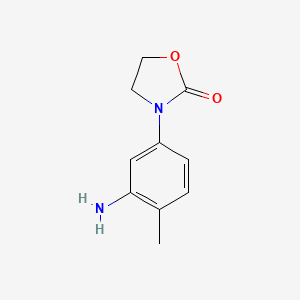
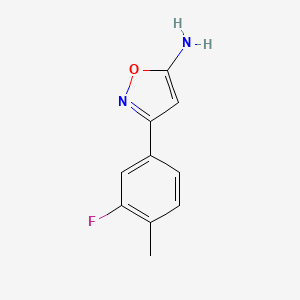
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)



![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)